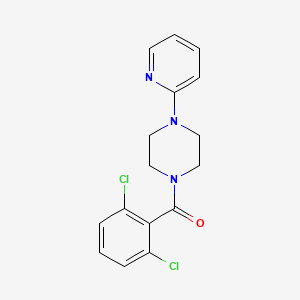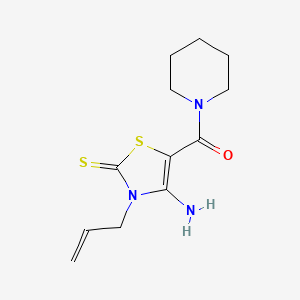
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid, also known as IMC-1, is a novel compound that has been gaining attention in the scientific community. It is a thiosemicarbazone derivative that has shown promising results in various research studies.
Mécanisme D'action
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid exerts its pharmacological effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. It also inhibits the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA precursors. These mechanisms of action make N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid an effective agent against various types of cancer cells.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In addition, N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid has been reported to modulate the immune system and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is its broad-spectrum activity against various types of cancer cells. It is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is its low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the research on N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid. One potential area of research is the development of new formulations of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid that can improve its solubility and bioavailability. Another area of research is the investigation of the synergistic effects of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid with other anti-cancer agents. Additionally, more research is needed to explore the potential use of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
Conclusion:
In conclusion, N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is a promising compound with potential therapeutic applications in various fields of medicine. Its broad-spectrum activity against cancer cells, antiviral, antibacterial, antifungal, and anti-inflammatory properties make it a valuable agent for further research. With continued research, N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid may prove to be a valuable addition to the arsenal of drugs used to treat various diseases.
Méthodes De Synthèse
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid can be synthesized by the reaction of 4-isopropylbenzaldehyde and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then treated with methyl iodide to obtain the final product. The yield of the synthesis process is reported to be around 85%.
Applications De Recherche Scientifique
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, antibacterial, antifungal, and anticancer properties. Several research studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-methyl-3-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-9(2)11-6-4-10(5-7-11)8-14-15-12(16)13-3/h4-9H,1-3H3,(H2,13,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELSXQLSAVMRE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)
![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)